

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Sultamicillin

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Compound of Interest

Compound Name: Sultamicillin tosylate

Cat. No.: B057848

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Introduction

Sultamicillin is a mutual prodrug of ampicillin and the β -lactamase inhibitor sulbactam. Following oral administration, it is hydrolyzed to yield equimolar concentrations of ampicillin and sulbactam in the systemic circulation. Therefore, in vitro antimicrobial susceptibility testing (AST) is performed using ampicillin-sulbactam. This document provides detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to sultamicillin, referencing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The primary methods for determining the susceptibility of bacteria to sultamicillin are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of inhibition.

Key Experimental Protocols

Two principal methods are employed for the routine in vitro susceptibility testing of sultamicillin: Broth Microdilution and Disk Diffusion.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of ampicillin-sulbactam, which is the lowest concentration that inhibits the visible growth of a microorganism. The procedure is based on the guidelines outlined in CLSI document M07 and ISO 20776-1.^{[1][2]}

Materials:

- Ampicillin-sulbactam combination (typically in a 2:1 or 1:1 ratio)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Quality control (QC) strains (e.g., *Escherichia coli* ATCC® 25922™, *Escherichia coli* ATCC® 35218™, *Staphylococcus aureus* ATCC® 29213™)
- Spectrophotometer or McFarland turbidity standards
- Incubator (35°C ± 2°C)

Procedure:

- Preparation of Antimicrobial Stock Solution: Prepare a stock solution of ampicillin-sulbactam at a concentration of 1280/640 µg/mL (for a 2:1 ratio) in a suitable solvent.
- Preparation of Microtiter Plates:
 - Perform serial two-fold dilutions of the ampicillin-sulbactam stock solution in CAMHB to achieve final concentrations typically ranging from 64/32 µg/mL to 0.25/0.125 µg/mL in the microtiter plate wells.
 - Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
- Inoculum Preparation:

- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation: Add the standardized inoculum to each well (except the sterility control) of the microtiter plate.
- Incubation: Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of ampicillin-sulbactam that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test where a paper disk impregnated with a specific amount of ampicillin-sulbactam is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and interpreted according to established criteria. This protocol is based on CLSI document M02.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Ampicillin-sulbactam disks (10/10 µg)[\[6\]](#)[\[7\]](#)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Quality control (QC) strains (e.g., *Escherichia coli* ATCC® 25922™, *Escherichia coli* ATCC® 35218™)
- Sterile cotton swabs

- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Calipers or a ruler for measuring zone diameters

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
- Inoculation of Agar Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
 - Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
 - Allow the plate to dry for 3-5 minutes.
- Application of Disks: Aseptically apply the ampicillin-sulbactam (10/10 μg) disk to the surface of the inoculated agar plate. Ensure the disk is in firm contact with the agar.
- Incubation: Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.
- Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the zone size according to the breakpoints provided by CLSI or EUCAST.

Data Presentation

Table 1: CLSI Interpretive Criteria for Ampicillin-Sulbactam

Organism Group	MIC (µg/mL) - S/I/R	Zone Diameter (mm) - S/I/R
Enterobacterales	≤8/4 / 16/8 / ≥32/16	≥15 / 12-14 / ≤11
Acinetobacter spp.	≤8/4 / 16/8 / ≥32/16	≥15 / 12-14 / ≤11
Staphylococcus aureus	≤4/2 / - / ≥8/4	-
Enterococcus spp.	≤8/4 / - / ≥16/8	-

S = Susceptible, I = Intermediate, R = Resistant. Data is based on CLSI M100 documents. The MIC is for the ampicillin/sulbactam combination.

Table 2: EUCAST Interpretive Criteria for Ampicillin-Sulbactam

Organism Group	MIC (µg/mL) - S/I/R	Zone Diameter (mm) - S/I/R
Enterobacterales	≤8 / >8	≥14 / <14
Acinetobacter spp.	≤4 / >4	-

S = Susceptible, I = Susceptible, increased exposure, R = Resistant. EUCAST breakpoints are often presented as S ≤ and R >. For ampicillin-sulbactam, EUCAST often provides breakpoints for ampicillin, with a note that they are valid for the combination.

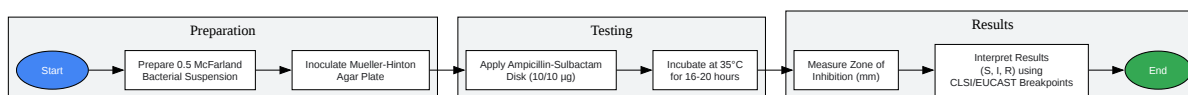
Table 3: Quality Control Ranges for Ampicillin-Sulbactam

These ranges are based on CLSI and EUCAST guidelines and may be subject to change. Laboratories should always refer to the most current versions of these documents.[8][9]

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graph LR; Start([Start]) --> Prep1[Prepare Serial Dilutions of Ampicillin-Sulbactam]; Start --> Prep2[Prepare 0.5 McFarland Bacterial Suspension]; Prep1 --> Dispense[Dispense Dilutions into 96-well Plate]; Prep2 --> Dispense; Dispense --> Inoculate[Inoculate Plate with Standardized Bacteria]; Inoculate --> Incubate[Incubate at 35°C for 16-20 hours]; Incubate --> ReadMIC[Read MIC: Lowest Concentration with No Visible Growth]; ReadMIC --> Interpret[Interpret Results (S, I, R) using CLSI/EUCAST Breakpoints]; Interpret --> End([End]);
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Tech Support

Caption: Workflow for Broth Microdilution Susceptibility Testing.



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Caption: Workflow for Disk Diffusion Susceptibility Testing.

Disclaimer

These protocols are intended for research and professional laboratory use only. It is crucial to adhere to the latest versions of the CLSI and EUCAST guidelines, as breakpoints and methodologies are subject to periodic review and updates. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols.

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